molecular formula C20H23N5O3S B2638092 N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 836669-88-6

N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2638092
CAS No.: 836669-88-6
M. Wt: 413.5
InChI Key: IHNSVWXSMUJYDN-UHFFFAOYSA-N
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Description

N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)acetamide: Lacks the sulfonyl group, resulting in different biological activity.

    N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)benzamide: Contains a benzamide group instead of the sulfonyl group, affecting its chemical reactivity.

Uniqueness

N-(4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a benzimidazole core, piperazine ring, and sulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-15(26)21-16-7-9-17(10-8-16)29(27,28)25-13-11-24(12-14-25)20-22-18-5-3-4-6-19(18)23(20)2/h3-10H,11-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNSVWXSMUJYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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